molecular formula C16H11N5OS2 B6423623 N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide CAS No. 1207018-44-7

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide

Cat. No.: B6423623
CAS No.: 1207018-44-7
M. Wt: 353.4 g/mol
InChI Key: PQVOQSOYNXRECJ-UHFFFAOYSA-N
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Description

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of pyridine, thiazole, and pyrrole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as pyridine derivatives, thiazole derivatives, and pyrrole derivatives. These intermediates are then coupled through various reactions, including:

    Condensation reactions: To form the thiazole rings.

    Amidation reactions: To introduce the carboxamide group.

    Cyclization reactions: To form the pyrrole ring.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include:

    Catalysts: Using specific catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures for each reaction step.

    Purification techniques: Employing methods such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in material science or catalysis.

Mechanism of Action

The mechanism by which N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The specific molecular targets and pathways would depend on the compound’s structure and functional groups.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(pyridin-3-yl)thiazol-2-yl)-2-(1H-pyrrol-1-yl)thiazole-4-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

What sets this compound apart is its unique combination of these heterocyclic rings, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-2-pyrrol-1-yl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11N5OS2/c22-14(13-10-24-16(19-13)21-6-1-2-7-21)20-15-18-12(9-23-15)11-4-3-5-17-8-11/h1-10H,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQVOQSOYNXRECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=NC(=CS2)C(=O)NC3=NC(=CS3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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